molecular formula C11H14N2 B8324606 4-(Diallylamino)pyridine

4-(Diallylamino)pyridine

Cat. No.: B8324606
M. Wt: 174.24 g/mol
InChI Key: LPEBRLZPLFOWQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Diallylamino)pyridine is a useful research compound. Its molecular formula is C11H14N2 and its molecular weight is 174.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

N,N-bis(prop-2-enyl)pyridin-4-amine

InChI

InChI=1S/C11H14N2/c1-3-9-13(10-4-2)11-5-7-12-8-6-11/h3-8H,1-2,9-10H2

InChI Key

LPEBRLZPLFOWQC-UHFFFAOYSA-N

Canonical SMILES

C=CCN(CC=C)C1=CC=NC=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-Chloropyridine (13.24 g) was refluxed with excess diallylamine (28.04 g) under a nitrogen atmosphere for 3 days. The product mixture was neutralized with aqueous NaOH and extracted with ether. After drying, the ether was removed by simple distillation and the product purified by fractional distillation under reduced pressure. The pure 4-(diallylamino)pyridine (DAAP) was characterized by elemental analysis, FTIR, 13C NMR, and GC.
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Synthesis routes and methods II

Procedure details

The title compound was prepared by hydrosilation of 4-diallylaminopyridine with dimethyl(ethoxy)silane, (EtO)Me2SiH. The 4-diallylaminopyridine was obtained by reaction of 4-chloropyridine with diallylamine. Thus, in an experiment similar to that described in Example 1, 4-chloropyridine (11.2 g; 0.10 mol) and diallylamine (14.6 g; 0.15 mol) were combined in an ampoule, degassed under vacuum, sealed and heated for three days at 130° C. The product mixture was dissolved in water, neutralized with 10% NaOH and extracted with several portions of diethyl ether. The ether solution was filtered, the solvent was evaporated, and the residue was distilled to give 4-diallylaminopyridine (11.3 g; 65%; b.p. 92° C.@ 0.25 torr). 4-Diallylaminopyridine (5.2 g; 0.030 mol), (EtO)Me2SiH (8.3g; 0.080 mol), and H2PtCl6 (60 μL; 0.080 mol/L in isopropylalcohol (i-PrOH); 4.6×10-6 mol) were combined as in Example 1 and heated for 10 hours at 130° C. After reaction the product mixture was distilled under vacuum to give Silane 2a, N,N[bis(3-(dimethyl(ethoxy)silyl)propyl)-4-aminopyridine, as a colorless liquid (5.75 g; 50%; b.p. 142°-146° C. @ 0.05 torr), which was also characterized by elemental analysis, infrared, 1H and 13C-NMR spectroscopy, and gas chromatography-mass spectrometry.
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Synthesis routes and methods III

Procedure details

4-Diallylaminopyridine was prepared by the condensation of 4-chloropyridine with diallylamine, as described by Mathias and Cei (Macromolecules, 1987, 20, 2645). This product was hydrosilylated with diethoxymethylsilane in the presence of chloroplatinic acid, as described by Rubinsztajn, et al, (Macromolecules, 1990, 23, 4026) to yield 4-bis(3'-diethoxymethylsilylpropyl)aminopyridine. Finally, following a procedure similar to that described by Tundo and Venturello (J. Amer. Chem. Soc., 1979, 101, 6606), this product was heated with activated silica (Davison Grade 22, 60-200 mesh, 60 Angstrom, 500 m2 /gram BET surface area, 0.75 cm3 /gram pore volume), to give the silica bound dialkylaminopyridine with the loss of ethanol. After drying in a vacuum oven at 45° C. for 18 hours, this material found to contain 0.6 meq aminopyridine/gram.
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